Diphenylmethyl diethyl phosphite

Description

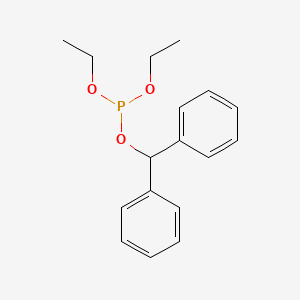

Diphenylmethyl diethyl phosphite (DPMDEP) is an organophosphorus compound characterized by a diphenylmethyl group [(C₆H₅)₂CH-] attached to a diethyl phosphite [P(O)(OEt)₂] backbone. Phosphites are widely used as intermediates in organic synthesis, flame retardants, and ligands in catalysis. This article compares DPMDEP with structurally and functionally similar phosphites, leveraging data from diverse studies to infer its behavior.

Properties

CAS No. |

167859-42-9 |

|---|---|

Molecular Formula |

C17H21O3P |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

benzhydryl diethyl phosphite |

InChI |

InChI=1S/C17H21O3P/c1-3-18-21(19-4-2)20-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |

InChI Key |

GSCNKQVSHHMEND-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(OCC)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl diethyl phosphite can be synthesized through several methods. One common method involves the reaction of diphenylmethyl chloride with diethyl phosphite in the presence of a base. The reaction typically proceeds as follows:

[ \text{C}{13}\text{H}{11}\text{Cl} + \text{(C}_2\text{H}5\text{O})2\text{P(O)H} \rightarrow \text{C}{17}\text{H}{21}\text{O}_3\text{P} + \text{HCl} ]

This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl diethyl phosphite undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate derivatives.

Reduction: Reduction reactions can convert the phosphite ester to phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphonate derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphite esters.

Scientific Research Applications

Diphenylmethyl diethyl phosphite has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diphenylmethyl diethyl phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl Phosphite (DEP)

Structure : (EtO)₂P(O)H

Key Properties :

- Acidity : The P–H proton in DEP has a predicted pKa of 20.8 , making it less acidic than diphenylphosphine oxide (pKa 14.5) . This lower acidity reduces its reactivity in radical-based coupling reactions compared to more acidic phosphites .

- Reactivity: In cross-dehydrogenative coupling (CDC) reactions, DEP reacts with tetrahydroisoquinolines to yield α-aminophosphonates. However, electron-withdrawing substituents on the amine (e.g., fluorine) reduce yields (30–44%) due to electronic deactivation .

- Degradation : Thermal degradation of DEP produces diethyl hydroxyphosphonate (DEHP) and triethyl phosphate (TEP), while photocatalytic degradation releases CO₂, HCl, and hydrocarbons .

Applications: DEP is utilized in flame-retardant epoxy resins via reactions with vanillin derivatives and in Kabachnik–Fields reactions to form α-aminophosphonates, albeit with side reactions (e.g., N-alkylation) .

Dimethyl Phenyl Phosphate

Structure : (MeO)₂P(O)OPh

Key Comparisons :

- Electronic Effects : The phenyl group enhances stability but reduces nucleophilicity compared to DEP.

- Synthesis: Unlike DEP, dimethyl phenyl phosphate is synthesized via phosphorylation of phenols, often requiring catalysts like Sb₂O₃ under microwave irradiation .

Dibenzyl Phosphite

Structure: (BnO)₂P(O)H Key Comparisons:

- Steric Effects : The bulky benzyl groups hinder reactivity in CDC reactions, leading to lower yields compared to DEP .

- Applications : Primarily used as a ligand in asymmetric catalysis due to its chiral environment.

Diethyl Trimethylsilyl Phosphite

Structure : (EtO)₂P(O)SiMe₃

Key Comparisons :

- Silicon Effects : The trimethylsilyl group enhances thermal stability and modifies reactivity in phosphorylation reactions, often used to protect phosphite intermediates .

Data Tables

Table 1: Acidity and Reactivity of Phosphites

*Yields vary based on substituent electronic effects.

Mechanistic and Stability Considerations

- Acidity and Reactivity : The higher pKa of DEP (vs. diphenylphosphine oxide) limits its participation in acid-catalyzed reactions but enhances selectivity in radical pathways .

- Steric vs. Electronic Effects : Bulky substituents (e.g., benzyl, trimethylsilyl) reduce reaction efficiency but improve stability .

- Degradation Pathways: Photocatalytic degradation of DEP proceeds via P–O and C–C bond cleavage, yielding inorganic products like CO₂ and HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.